molecular formula C15H25NO5 B13061764 Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate

Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate

Cat. No.: B13061764
M. Wt: 299.36 g/mol
InChI Key: RLBZVNJGAHTMMY-TUAOUCFPSA-N
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Description

Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a complex organic compound characterized by its unique hexahydrocyclopenta[b][1,4]oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves multiple steps, typically starting with the preparation of the hexahydrocyclopenta[b][1,4]oxazine core. This core is then functionalized with tert-butyl and ethyl groups under controlled reaction conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and precise temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

4-O-tert-butyl 6-O-ethyl (4aR,6S,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12-/m0/s1

InChI Key

RLBZVNJGAHTMMY-TUAOUCFPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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